molecular formula C11H13NO3 B11809543 4-Hydroxy-2-methyl-4,4a,5,6-tetrahydrofuro[2,3-f]indolizin-7(9H)-one

4-Hydroxy-2-methyl-4,4a,5,6-tetrahydrofuro[2,3-f]indolizin-7(9H)-one

Cat. No.: B11809543
M. Wt: 207.23 g/mol
InChI Key: CIPJQKSLNMSJQC-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methyl-4,4a,5,6-tetrahydrofuro[2,3-f]indolizin-7(9H)-one is a complex organic compound with a unique structure that includes a furoindolizine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-methyl-4,4a,5,6-tetrahydrofuro[2,3-f]indolizin-7(9H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of laboratory synthesis techniques. These methods would need to ensure high efficiency, cost-effectiveness, and compliance with safety regulations.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-methyl-4,4a,5,6-tetrahydrofuro[2,3-f]indolizin-7(9H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

4-Hydroxy-2-methyl-4,4a,5,6-tetrahydrofuro[2,3-f]indolizin-7(9H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methyl-4,4a,5,6-tetrahydrofuro[2,3-f]indolizin-7(9H)-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2-mercapto-6-methylpyrimidine
  • 4a-Hydroxy-5-methyltetrahydrofolic acid
  • 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone

Uniqueness

4-Hydroxy-2-methyl-4,4a,5,6-tetrahydrofuro[2,3-f]indolizin-7(9H)-one is unique due to its furoindolizine core, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

4-hydroxy-2-methyl-4a,5,6,9-tetrahydro-4H-furo[2,3-f]indolizin-7-one

InChI

InChI=1S/C11H13NO3/c1-6-4-7-9(15-6)5-12-8(11(7)14)2-3-10(12)13/h4,8,11,14H,2-3,5H2,1H3

InChI Key

CIPJQKSLNMSJQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)CN3C(C2O)CCC3=O

Origin of Product

United States

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